molecular formula C16H14ClN3O B565269 9-Oxo-Epinastinhydrochlorid CAS No. 141342-69-0

9-Oxo-Epinastinhydrochlorid

Katalognummer: B565269
CAS-Nummer: 141342-69-0
Molekulargewicht: 299.75 g/mol
InChI-Schlüssel: VJODZVLWBJGRAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemistry

9-Oxo Epinastine Hydrochloride is utilized in synthetic chemistry as a reference material. It aids in the development of related compounds and is involved in various chemical reactions, including oxidation, reduction, and substitution reactions.

Pharmacology

As a metabolite of Epinastine, this compound is significant in pharmacokinetic and pharmacodynamic studies. It helps researchers understand drug absorption, distribution, metabolism, and excretion profiles, contributing to the development of safer and more effective antihistamines .

Biology

In biological research, 9-Oxo Epinastine Hydrochloride is studied for its potential therapeutic applications beyond allergies. Its anti-inflammatory properties are being explored for broader implications in treating various inflammatory conditions .

Medicine

The compound is primarily used in ophthalmology as an effective treatment for allergic conjunctivitis. Clinical studies have demonstrated its efficacy in providing rapid relief from ocular itching with a duration of action lasting up to eight hours .

Case Study 1: Allergic Conjunctivitis Treatment

A clinical trial assessed the efficacy of 0.05% Epinastine hydrochloride eye drops against placebo in patients with allergic conjunctivitis. Results indicated a significant reduction in ocular itching within 3 to 5 minutes post-administration, with sustained relief over an eight-hour period .

Study ParameterFindings
Population Adults with allergic conjunctivitis
Dosage 0.05% Epinastine hydrochloride
Onset of Action 3-5 minutes
Duration of Action Up to 8 hours
Efficacy Comparison Significantly superior to placebo

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study evaluated the systemic absorption of Epinastine following topical application. Findings indicated minimal systemic absorption, confirming its safety profile and lack of central nervous system side effects due to its inability to cross the blood-brain barrier .

ParameterValue
Plasma Concentration Approximately 5.96 ng/ml
Absorption Low systemic absorption
CNS Effects None (does not cross BBB)

Wirkmechanismus

Target of Action

9-Oxo Epinastine Hydrochloride primarily targets H1 and H2 histamine receptors . These receptors play a crucial role in mediating allergic responses. The compound also has an affinity for the alpha 1, alpha 2, and the 5-HT2 receptors .

Mode of Action

The compound exhibits a multi-action effect that inhibits the allergic response in three ways :

Biochemical Pathways

The biochemical pathways affected by 9-Oxo Epinastine Hydrochloride are primarily those involved in the allergic response. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, the compound effectively disrupts the biochemical pathways that lead to allergic symptoms .

Pharmacokinetics

The pharmacokinetics of 9-Oxo Epinastine Hydrochloride involve low systemic absorption following topical application . Less than 10% of the compound is metabolized, and it is excreted via urine (55%) and feces (30%) . The onset of action is within 3-5 minutes, and the duration of action lasts for 8 hours . The elimination half-life is approximately 12 hours .

Result of Action

The result of the action of 9-Oxo Epinastine Hydrochloride is the prevention of itching associated with allergic conjunctivitis . By inhibiting the allergic response at multiple stages, the compound effectively reduces the symptoms of allergic reactions.

Action Environment

The action of 9-Oxo Epinastine Hydrochloride can be influenced by environmental factors such as the presence of food. For instance, an absorption lag time is apparent in fed subjects . .

Vorbereitungsmethoden

The preparation of 9-Oxo Epinastine Hydrochloride involves several synthetic routes and reaction conditions. One method includes the reaction of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protection to generate an amino-protective compound. This is followed by reduction and deprotection reactions to produce 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine. Finally, cyanogen bromide cyclization is performed, neutralized with alkali, and reacted with hydrochloric acid to yield 9-Oxo Epinastine Hydrochloride . This method is advantageous due to its accessible raw materials, fewer byproducts, and high product purity, making it suitable for industrial production .

Analyse Chemischer Reaktionen

9-Oxo Epinastine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include cyanogen bromide for cyclization and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

9-Oxo Epinastine Hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 9-Oxo Epinastine Hydrochloride lies in its specific chemical structure and properties, which make it valuable for various research and industrial applications.

Biologische Aktivität

9-Oxo Epinastine Hydrochloride is a derivative of Epinastine, primarily known for its antihistaminic and mast cell stabilizing properties. This compound is gaining attention in the field of pharmacology due to its potential therapeutic applications, particularly in treating allergic conditions and other related disorders. This article explores the biological activity of 9-Oxo Epinastine Hydrochloride, focusing on its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

9-Oxo Epinastine Hydrochloride functions primarily as an antagonist to H1 and H2 histamine receptors and interacts with alpha 1, alpha 2 , and 5-HT2 receptors . Its multi-faceted action includes:

  • Inhibition of Histamine Release : The compound stabilizes mast cells, preventing the release of histamine and other pro-inflammatory mediators, which are crucial in the allergic response.
  • Blocking Receptor Binding : By binding to histamine receptors, it effectively inhibits the physiological effects typically induced by histamine, such as itching and inflammation associated with allergic conjunctivitis.

Biochemical Pathways

The biological activity of 9-Oxo Epinastine Hydrochloride disrupts several biochemical pathways involved in allergic responses:

  • Mast Cell Stabilization : It prevents degranulation of mast cells triggered by allergens.
  • Inhibition of Pro-inflammatory Mediators : The compound reduces the release of cytokines like IL-8 from eosinophils, which are often elevated in atopic conditions .

Pharmacokinetics

The pharmacokinetic profile of 9-Oxo Epinastine Hydrochloride indicates low systemic absorption following topical application. This characteristic is beneficial for minimizing systemic side effects while providing localized action in treating ocular allergies.

Case Studies

Several studies have highlighted the efficacy of 9-Oxo Epinastine Hydrochloride in clinical settings:

  • Treatment of Allergic Conjunctivitis :
    • A clinical trial demonstrated that patients treated with formulations containing 9-Oxo Epinastine showed significant improvement in symptoms compared to placebo groups. Parameters such as itching severity and conjunctival redness were markedly reduced (p < 0.001) after treatment .
  • Combination Therapy Studies :
    • In a study comparing the effects of 9-Oxo Epinastine with artificial tears versus artificial tears alone, results indicated that the combination therapy significantly improved tear film stability and reduced ocular discomfort (p < 0.01) over a four-month follow-up period .

Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
H1 and H2 Receptor AntagonismPrevents histamine from binding to receptors
Mast Cell StabilizationReduces histamine release from mast cells
Inhibition of IL-8 ReleaseDecreases eosinophil chemokine levels
Low Systemic AbsorptionLocalized effect with minimal side effects

Eigenschaften

CAS-Nummer

141342-69-0

Molekularformel

C16H14ClN3O

Molekulargewicht

299.75 g/mol

IUPAC-Name

3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one;hydrochloride

InChI

InChI=1S/C16H13N3O.ClH/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16;/h1-8,14H,9H2,(H2,17,18);1H

InChI-Schlüssel

VJODZVLWBJGRAS-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N

Kanonische SMILES

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N.Cl

Synonyme

3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one Hydrochloride;  _x000B_WAL 1725CL; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.